molecular formula C20H17NO5 B15212210 (E)-2-(2-Methoxyphenyl)-5-(2-(2-methoxyphenyl)-2-nitrovinyl)furan

(E)-2-(2-Methoxyphenyl)-5-(2-(2-methoxyphenyl)-2-nitrovinyl)furan

Cat. No.: B15212210
M. Wt: 351.4 g/mol
InChI Key: RDDLTLXGEFAIJY-GHRIWEEISA-N
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Description

(E)-2-(2-Methoxyphenyl)-5-(2-(2-methoxyphenyl)-2-nitrovinyl)furan is an organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-Methoxyphenyl)-5-(2-(2-methoxyphenyl)-2-nitrovinyl)furan can be achieved through several synthetic routes. One common method involves the condensation of 2-methoxybenzaldehyde with 2-nitrovinylfuran under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-Methoxyphenyl)-5-(2-(2-methoxyphenyl)-2-nitrovinyl)furan can undergo various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(2-Methoxyphenyl)-5-(2-(2-methoxyphenyl)-2-nitrovinyl)furan can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities. The presence of the nitrovinyl group suggests possible antimicrobial or anticancer properties, which can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, derivatives of this compound can be synthesized and evaluated for their pharmacological activities. The compound’s structure may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its unique properties may contribute to the development of new polymers, coatings, or electronic materials.

Mechanism of Action

The mechanism of action of (E)-2-(2-Methoxyphenyl)-5-(2-(2-methoxyphenyl)-2-nitrovinyl)furan depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific pathways. The nitrovinyl group may play a crucial role in its biological activity, potentially through the generation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups.

    Furan derivatives: Compounds with a furan ring structure.

    Nitrovinyl compounds: Compounds with a nitrovinyl group.

Uniqueness

(E)-2-(2-Methoxyphenyl)-5-(2-(2-methoxyphenyl)-2-nitrovinyl)furan is unique due to the combination of its functional groups. The presence of both methoxyphenyl and nitrovinyl groups in a furan ring structure provides distinct chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-5-[(E)-2-(2-methoxyphenyl)-2-nitroethenyl]furan

InChI

InChI=1S/C20H17NO5/c1-24-18-9-5-3-7-15(18)17(21(22)23)13-14-11-12-20(26-14)16-8-4-6-10-19(16)25-2/h3-13H,1-2H3/b17-13+

InChI Key

RDDLTLXGEFAIJY-GHRIWEEISA-N

Isomeric SMILES

COC1=CC=CC=C1C2=CC=C(O2)/C=C(\C3=CC=CC=C3OC)/[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(O2)C=C(C3=CC=CC=C3OC)[N+](=O)[O-]

Origin of Product

United States

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